molecular formula C19H14ClN5 B3035385 4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-27-7

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B3035385
CAS No.: 320418-27-7
M. Wt: 347.8 g/mol
InChI Key: HQJGZBOXBMKVNU-UHFFFAOYSA-N
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Description

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, 5, and 4. The structural features include:

  • Position 4: Allylamino group (-NH-CH₂-CH=CH₂), which introduces a reactive alkene moiety.
  • Position 6: 4-Chlorophenyl group, contributing aromaticity and electron-withdrawing effects.
  • Position 5: Carbonitrile (-CN), a polar functional group influencing solubility and reactivity.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(prop-2-enylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5/c1-2-9-23-19-16(12-21)17(13-3-5-15(20)6-4-13)24-18(25-19)14-7-10-22-11-8-14/h2-8,10-11H,1,9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJGZBOXBMKVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131228
Record name 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320418-27-7
Record name 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320418-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name Substituents Key Properties Reference
4h : 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile - Position 4: Amino (-NH₂)
- Position 6: 4-Chlorophenyl
- Position 2: Phenyl
- MP: 222°C
- IR: 2212 cm⁻¹ (CN), 1641 cm⁻¹ (C=N)
- MS: m/z 306 (M⁺)
5k : 4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile - Position 4: Amino
- Position 2: Phenethylamino
- MP: 161°C
- IR: 2195 cm⁻¹ (CN), 1649 cm⁻¹ (C=N)
- MS: m/z 349 (M⁺)
4j : 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile - Position 6: 4-Bromophenyl (vs. 4-Cl) - MP: 235–238°C
- MS: m/z 351/353 (M⁺)
: 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile - Position 4: Isopropylamino (vs. allylamino) - Mol. Wt.: 349.83
- CAS: 320417-99-0
Key Observations:

Substituent Impact on Melting Points: Allylamino groups (as in the target compound) likely reduce melting points compared to bulkier amines (e.g., isopropylamino in ), due to reduced crystallinity from the flexible alkene chain. Halogen substitution (Cl vs. Br at position 6) marginally increases melting points (e.g., 4h vs. 4j) due to enhanced van der Waals interactions .

Spectroscopic Trends :

  • The CN stretch in IR (~2212 cm⁻¹) is conserved across analogs, confirming its insensitivity to other substituents .
  • Mass spectra consistently show molecular ion peaks (e.g., m/z 306 for 4h), with fragmentation patterns dependent on substituent stability .

Allylamino’s alkene may enhance reactivity or serve as a site for further functionalization, unlike saturated amines (e.g., isopropylamino) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 4-pyridinyl and carbonitrile groups improve aqueous solubility relative to purely aromatic analogs (e.g., 4h) .
  • Metabolic Stability: The alkene in allylamino could be susceptible to oxidation, whereas saturated amines (e.g., isopropylamino) may offer better stability .

Biological Activity

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, commonly referred to by its chemical name or CAS number 320418-12-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C20H15ClN4
  • Molecular Weight : 346.8 g/mol
  • CAS Registry Number : 320418-12-0

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a series of pyrimidine derivatives were tested for their ability to inhibit human adenovirus (HAdV) replication. Among these, certain derivatives demonstrated sub-micromolar potency and high selectivity indexes, suggesting that modifications in the pyrimidine structure can enhance antiviral efficacy .

Anticancer Activity

The compound has also shown promise in cancer research. It was found to inhibit specific cancer cell lines by targeting key pathways involved in cell proliferation and survival. The mechanism appears to involve the modulation of signaling pathways that are critical for tumor growth .

The precise mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may interfere with nucleic acid synthesis or disrupt cellular signaling pathways essential for viral replication and cancer cell survival.

Case Studies and Research Findings

  • Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral activity against HAdV.
    • Findings : Compounds structurally related to this compound exhibited IC50 values in the low micromolar range, indicating effective inhibition of viral replication .
  • Cancer Cell Line Study :
    • Objective : Assess cytotoxic effects on various cancer cell lines.
    • Results : The compound showed significant cytotoxicity with IC50 values ranging from 1 to 10 µM across different cell lines, suggesting a broad spectrum of anticancer activity .

Data Tables

PropertyValue
Molecular FormulaC20H15ClN4
Molecular Weight346.8 g/mol
CAS Number320418-12-0
Antiviral IC50Low micromolar
Cancer Cell Line IC501 - 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Reactant of Route 2
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4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

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